molecular formula C14H12N2O2 B12439077 N-(2-methoxyphenyl)benzo[d]oxazol-2-amine

N-(2-methoxyphenyl)benzo[d]oxazol-2-amine

Cat. No.: B12439077
M. Wt: 240.26 g/mol
InChI Key: JJIZYUIEMXPWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family This compound is characterized by a benzoxazole ring fused with an aniline moiety substituted with a methoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol with 2-methoxyaniline. One common method is the condensation reaction between 2-aminophenol and 2-methoxyaniline in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Another approach involves the use of 2-aminophenol and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which undergoes cyclization to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine may involve optimized versions of the above synthetic routes. Large-scale production often requires the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazole ring to a benzoxazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Benzoxazoline derivatives.

    Substitution: Functionalized benzoxazole derivatives with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of fluorescent dyes and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it may induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact selectively with biological targets and exhibit a range of biological activities not commonly found in other benzoxazole derivatives.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H12N2O2/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2-9H,1H3,(H,15,16)

InChI Key

JJIZYUIEMXPWQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.